3-Nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Medicinal Chemistry Procurement Cost Efficiency

3-Nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one (C₈H₇N₃O₃, MW 193.16) is a heterocyclic small molecule that combines a 7,8-dihydro saturated ring, a 5‑one lactam, and a 3‑nitro substituent. It belongs to the 1,6‑naphthyridin‑5(6H)‑one scaffold family, which has been widely employed as a core intermediate in phosphodiesterase‑4 (PDE4) and kinase inhibitor programmes [REFS‑1].

Molecular Formula C8H7N3O3
Molecular Weight 193.162
CAS No. 1393551-82-0
Cat. No. B2796561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one
CAS1393551-82-0
Molecular FormulaC8H7N3O3
Molecular Weight193.162
Structural Identifiers
SMILESC1CNC(=O)C2=C1N=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O3/c12-8-6-3-5(11(13)14)4-10-7(6)1-2-9-8/h3-4H,1-2H2,(H,9,12)
InChIKeySGIORKLHQSWESR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one (CAS 1393551-82-0): A Differentiated Nitro-Lactam Building Block for Inhibitor Synthesis


3-Nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one (C₈H₇N₃O₃, MW 193.16) is a heterocyclic small molecule that combines a 7,8-dihydro saturated ring, a 5‑one lactam, and a 3‑nitro substituent. It belongs to the 1,6‑naphthyridin‑5(6H)‑one scaffold family, which has been widely employed as a core intermediate in phosphodiesterase‑4 (PDE4) and kinase inhibitor programmes [REFS‑1]. Relative to its fully aromatic 3‑nitro‑1,6‑naphthyridin‑5(6H)‑one analogue (CAS 1408075‑65‑9), the 7,8‑dihydro saturation imparts measurably different physicochemical properties and a significantly more attractive procurement cost, making it a distinct, cost‑efficient entry point for naphthyridinone‑based medicinal chemistry [REFS‑2].

Why 3-Nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one Cannot Be Replaced by Its Closest Commercial Analogues


Procurement decisions for 1,6‑naphthyridinone intermediates often face substitution pressure from either the fully aromatic 3‑nitro‑1,6‑naphthyridin‑5(6H)‑one (CAS 1408075‑65‑9) or the des‑nitro 7,8‑dihydro‑1,6‑naphthyridin‑5(6H)‑one (CAS 155058‑02‑9). However, neither alternative replicates the exact combination of a reducible nitro handle and a partially saturated ring system. The aromatic analogue lacks the conformational flexibility and altered LogP conferred by saturation, while the des‑nitro compound forfeits the critical synthetic entry point for amination and further diversification [REFS‑1][REFS‑2]. Direct substitution therefore sacrifices either the reactivity profile or the physicochemical advantage that defines the target compound’s utility in lead optimisation.

Quantitative Comparator Evidence for 3-Nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one Selection


Cost Advantage: 50% Lower Price per Milligram than the Fully Aromatic 3-Nitro-1,6-naphthyridin-5(6H)-one

At a leading research chemical supplier, 3-nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one (min. 95% purity) is priced at 737.00 € per 50 mg, while the fully aromatic analogue 3-nitro-1,6-naphthyridin-5(6H)-one (min. 95% purity) is listed at 1,469.00 € per 50 mg . This corresponds to a 49.8% lower unit cost (14.74 €/mg vs. 29.38 €/mg).

Medicinal Chemistry Procurement Cost Efficiency

Scalable Pricing: 47.7% Lower Cost for 500 mg Scale Versus Aromatic Analogue

Scaling to 500 mg, the target compound is available for 2,138.00 €, whereas the aromatic analogue costs 4,089.00 € for the same quantity and purity . This represents a 47.7% cost reduction at the 500 mg scale point.

Scale-up Procurement Pilot Synthesis

Physicochemical Differentiation: LogP and Molecular Weight Versus Fully Aromatic Analogue

Computed XLogP3 for the target compound is 0, compared to 0.1 for 3-nitro-1,6-naphthyridin-5(6H)-one, indicating a slight increase in hydrophilicity attributable to the 7,8-dihydro saturation [1][2]. Molecular weight increases from 191.14 g/mol (aromatic) to 193.16 g/mol (target) due to the two additional hydrogen atoms. Both compounds share identical hydrogen bond donor (1) and acceptor (4) counts and topological polar surface area (87.8 Ų).

Physicochemical Properties ADME Drug-likeness

Synthetic Versatility: Nitro Group Enables Late-Stage Diversification Absent in Des-Nitro Analogue

The 3-nitro substituent can be selectively reduced to a primary amine, providing a synthetic handle for amide coupling, reductive amination, or Buchwald–Hartwig reactions – opportunities not available with the des-nitro analogue 7,8-dihydro-1,6-naphthyridin-5(6H)-one (MW 148.16, lacking the nitro group) [1]. The amino derivatives thus obtained are key intermediates in PDE4 inhibitor series described in patent literature [2].

Synthetic Chemistry Functional Group Interconversion Fragment Elaboration

Procurement-Driven Application Scenarios for 3-Nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one


PDE4 Inhibitor Lead Optimization

The target compound can be elaborated into 4‑amino‑7,8‑dihydro‑1,6‑naphthyridin‑5(6H)‑one derivatives after nitro reduction, directly accessing the core scaffold of inhaled PDE4 inhibitors with sub‑nanomolar enzymatic potency reported in patent literature [1]. Its cost advantage enables broader SAR exploration on limited budgets.

Kinase Inhibitor Intermediate Synthesis

Nitro‑naphthyridinones serve as key intermediates for ATP‑competitive kinase inhibitors targeting FGFR, HPK1, and Akt isoforms [1]. The target compound’s 7,8‑dihydro saturation provides a distinct conformation that can be leveraged to improve selectivity profiles compared to fully aromatic analogues.

Academic Medicinal Chemistry Scaffold‑Hopping

For groups exploring 1,6‑naphthyridinone chemical space, the compound offers a one‑step entry to diverse analogues via nitro reduction and subsequent N‑alkylation or cross‑coupling, with a procurement cost roughly half that of the aromatic comparator, making it ideal for preliminary library synthesis .

Cost‑Sensitive Pilot‑Scale Synthesis

With a 500 mg price of 2,138.00 € versus 4,089.00 € for the aromatic analogue , the target compound is the more economical choice for process chemistry groups scaling up validated hits to gram quantities for pharmacokinetic profiling.

Quote Request

Request a Quote for 3-Nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.